molecular formula C11H10N2O B3045956 1H-Imidazol-2-YL(4-methylphenyl)methanone CAS No. 116997-22-9

1H-Imidazol-2-YL(4-methylphenyl)methanone

Cat. No.: B3045956
CAS No.: 116997-22-9
M. Wt: 186.21 g/mol
InChI Key: MWFUQWJSIBEMPW-UHFFFAOYSA-N
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Description

1H-Imidazol-2-YL(4-methylphenyl)methanone is a chemical compound with the molecular formula C11H10N2O. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields .

Preparation Methods

The synthesis of 1H-Imidazol-2-YL(4-methylphenyl)methanone can be achieved through several synthetic routes. Common methods include:

    Debus-Radiszewski synthesis: This method involves the reaction of glyoxal, formaldehyde, and ammonia.

    Wallach synthesis: This involves the dehydrogenation of imidazolines.

    From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.

    Marckwald synthesis: This involves the reaction of glyoxal with ammonia and an aldehyde.

    Amino nitrile synthesis: This involves the reaction of an amino nitrile with an aldehyde

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

1H-Imidazol-2-YL(4-methylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Addition: This reaction involves the addition of atoms or groups of atoms to a molecule. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield imidazole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

1H-Imidazol-2-YL(4-methylphenyl)methanone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, antitumor, and antidiabetic agent.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes

Comparison with Similar Compounds

1H-Imidazol-2-YL(4-methylphenyl)methanone can be compared with other similar compounds, such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Enviroxime: An antiviral agent.

    Astemizole: An antihistaminic agent.

    Omeprazole: An antiulcer agent.

    Pantoprazole: An antiulcer agent.

    Thiabendazole: An antihelmintic agent

The uniqueness of this compound lies in its specific structure and the diverse range of reactions it can undergo

Properties

IUPAC Name

1H-imidazol-2-yl-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8-2-4-9(5-3-8)10(14)11-12-6-7-13-11/h2-7H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFUQWJSIBEMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394777
Record name (1H-Imidazol-2-yl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116997-22-9
Record name (1H-Imidazol-2-yl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Imidazol-2-yl(4-methylphenyl)methanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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